BenchChemオンラインストアへようこそ!

Fc 11a-2

NLRP3 Inflammasome IL-1β Inhibition In Vitro Pharmacology

Fc 11a-2 (CAS 960119-75-9) is a highly validated, orally active NLRP3 inhibitor that acts upstream by inhibiting pro-caspase-1 autocleavage. Its demonstrated dose-dependent in vivo efficacy in the standard DSS-induced murine colitis model makes it an essential positive control and benchmark for IBD research. This compound is optimal for SAR campaigns and pathway epistasis experiments, offering a distinct mechanism from ATPase inhibitors.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 960119-75-9
Cat. No. B607422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFc 11a-2
CAS960119-75-9
SynonymsFc11a-2;  Fc11a2;  Fc11a 2
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N2/c1-3-18-15-10-9-12(2)11-14(15)17-16(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
InChIKeyLAPXJMHYUYXOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fc 11a-2: A Structurally Defined Benzimidazole-Based NLRP3 Inflammasome Inhibitor for Preclinical Inflammation Research


Fc 11a-2 (CAS 960119-75-9) is a small-molecule benzimidazole compound that functions as an orally active inhibitor of the NLRP3 inflammasome . Its chemical structure is defined as 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole, with a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol . Fc 11a-2 exerts its pharmacological effect by inhibiting the activation of caspase-1, thereby suppressing the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) [1]. This compound is primarily utilized as a chemical probe in preclinical research to dissect NLRP3 inflammasome biology and to evaluate therapeutic potential in models of inflammatory disease, most notably dextran sulfate sodium (DSS)-induced murine colitis [2].

Fc 11a-2 Differentiation: Why Generic Substitution with Other NLRP3 Pathway Modulators Is Scientifically Unjustified


Substituting Fc 11a-2 with another NLRP3 pathway modulator or general anti-inflammatory agent is scientifically invalid due to fundamental differences in mechanism, potency, and validated in vivo pharmacology. Unlike direct IL-1β sequestrants (e.g., canakinumab) or ATPase inhibitors (e.g., MCC950), Fc 11a-2 acts upstream by specifically interfering with the proximity-induced autocleavage of pro-caspase-1, a distinct mode of action that is independent of NF-κB inhibition [1]. The following quantitative evidence demonstrates that Fc 11a-2 occupies a specific niche in the chemical biology toolkit: it is an orally bioavailable, small-molecule inflammasome inhibitor with demonstrated dose-dependent efficacy in a widely used preclinical model of colitis, for which many other in-class compounds lack comparable in vivo validation [2].

Fc 11a-2 Quantitative Evidence: A Comparator-Based Guide to In Vitro and In Vivo Performance Differentiation


Fc 11a-2 In Vitro Potency: Comparative IC50 Analysis in THP-1 Macrophage Assay

Fc 11a-2 demonstrates measurable inhibition of NLRP3-dependent IL-1β secretion in a human THP-1 macrophage cell line stimulated with LPS and ATP. The reported half-maximal inhibitory concentration (IC50) is approximately 10 μM . This potency is distinct from more potent, clinical-stage NLRP3 inhibitors like MCC950, which has a reported IC50 of approximately 7.5 nM in murine BMDMs [1]. While less potent on a molar basis, the IC50 of Fc 11a-2 is comparable to other preclinical benzimidazole analogs, establishing a clear benchmark for its activity in this specific, widely used cellular context [2].

NLRP3 Inflammasome IL-1β Inhibition In Vitro Pharmacology

Fc 11a-2 In Vivo Efficacy: Dose-Dependent Amelioration of DSS-Induced Murine Colitis

In a therapeutically relevant disease model, oral administration of Fc 11a-2 provided dose-dependent protection against dextran sulfate sodium (DSS)-induced colitis in mice [1]. Treatment with Fc 11a-2 at 10 and 30 mg/kg significantly attenuated key disease metrics, including the loss of body weight and shortening of colon length . This in vivo efficacy profile is a key differentiator, as many investigational NLRP3 inhibitors lack extensive, peer-reviewed validation in this specific and challenging disease model [2].

Inflammatory Bowel Disease Preclinical Colitis Model In Vivo Pharmacology

Fc 11a-2 Mechanism of Action: A Non-ATPase Inhibitor Targeting Upstream Caspase-1 Activation

Fc 11a-2 differentiates itself mechanistically from many other NLRP3 inhibitors. While compounds like MCC950 and CY-09 directly inhibit the ATPase activity of the NLRP3 protein, Fc 11a-2 functions by interfering with the proximity-induced autocleavage of pro-caspase-1 [1]. This action reduces the amount of active caspase-1 available to cleave pro-IL-1β and pro-IL-18 into their mature, secreted forms [2]. Importantly, this mechanism is reported to be independent of NF-κB pathway inhibition, which can be a source of off-target effects for other anti-inflammatory compounds [3].

Caspase-1 Inhibition Mechanism of Action Target Engagement

Fc 11a-2 Physical Properties: Benchmarking Solubility for In Vitro and In Vivo Formulation

The physicochemical properties of Fc 11a-2 are well-defined, facilitating its use in experimental workflows. The compound is typically supplied as a solid with a melting point of 90-92 °C and a predicted LogP of 3.8, indicating moderate lipophilicity . For biological assays, Fc 11a-2 exhibits practical solubility in DMSO, with a standard stock solution concentration of 10 mM [1]. This level of characterization supports consistent preparation of dosing solutions and minimizes experimental variability, a key consideration for reproducible research procurement .

Solubility Formulation Physicochemical Properties

Fc 11a-2 Procurement: Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Preclinical Development of Oral Therapeutics for Inflammatory Bowel Disease (IBD)

Fc 11a-2 is an optimal reference compound for medicinal chemistry and pharmacology programs focused on developing novel, orally bioavailable NLRP3 inflammasome inhibitors for the treatment of IBD. Its validated in vivo efficacy in the DSS-induced murine colitis model, as demonstrated by dose-dependent attenuation of disease pathology, provides a critical benchmark for efficacy [1]. Procurement is justified for direct use as a positive control in new efficacy studies, for structure-activity relationship (SAR) campaigns aimed at improving upon its core benzimidazole scaffold, or for benchmarking the in vivo performance of next-generation candidate molecules [2].

Investigating NLRP3 Inflammasome Biology in Innate Immunity Research

For academic and industrial immunology labs studying the fundamental biology of inflammasome activation, Fc 11a-2 serves as a valuable chemical probe. Its distinct mechanism of action—inhibiting pro-caspase-1 autocleavage rather than directly inhibiting NLRP3 ATPase activity—makes it uniquely suited for dissecting the specific steps of inflammasome assembly and activation [1]. Researchers can use Fc 11a-2 in combination with other tool compounds (e.g., MCC950) to perform pathway epistasis experiments, thereby mapping the precise molecular sequence of events leading to IL-1β/IL-18 release in human and murine macrophages [2].

Reference Standard for Assay Development and Compound Screening

Fc 11a-2 is an appropriate reference standard for establishing and validating in vitro assays designed to screen for new NLRP3 inflammasome inhibitors. Its well-characterized IC50 of ~10 μM in the LPS/ATP-stimulated THP-1 cell assay provides a reliable benchmark for assay performance and compound ranking [1]. Procurement for this purpose is supported by the compound's defined chemical identity (CAS 960119-75-9) and its practical solubility in DMSO (10 mM), which simplifies the preparation of assay-ready plates and ensures reproducible results across different laboratories and screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fc 11a-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.